

Application Notes and Protocols for the Synthesis of Carvoxime from Carvone

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Compound of Interest

Compound Name:	Carvoxime
Cat. No.:	B7783262

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Introduction

Carvoxime is a derivative of carvone, a naturally occurring monoterpenoid found in the essential oils of spearmint and caraway. The transformation of the ketone functional group in carvone to an oxime introduces a nitrogen-containing moiety, which can serve as a versatile synthetic handle for further chemical modifications. This protocol details the synthesis of **carvoxime** from carvone via an oximation reaction with hydroxylamine hydrochloride. The procedure is based on a general and robust method for the formation of oximes from ketones. [1][2]

Reaction Scheme

The synthesis of **carvoxime** from carvone proceeds through the reaction of the ketone carbonyl group with hydroxylamine. The reaction is typically carried out in the presence of a weak base, such as sodium acetate, to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, driving the reaction to completion.

Reaction: Carvone + Hydroxylamine Hydrochloride → **Carvoxime** + Sodium Chloride + Acetic Acid + Water

Experimental Protocols

Materials and Equipment

- (R)-(-)-Carvone (or (S)-(+)-Carvone)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (CH_3COONa), anhydrous
- Ethanol (95%)
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask (appropriate size)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve carvone in ethanol.
- Addition of Reagents: To the stirred solution, add a solution of hydroxylamine hydrochloride and sodium acetate in water.^[1] The molar ratio of hydroxylamine hydrochloride and sodium

acetate to carvone should be in slight excess (e.g., 1.2 to 1.5 equivalents).

- Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent mixture) and maintain this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
- Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- Extraction: Transfer the reaction mixture to a separatory funnel. Add deionized water and extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
- Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **carvoxime**.
- Purification (Optional): If necessary, the crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of **Carvoxime**

Parameter	Value	Reference/Notes
Reactants		
Carvone Molar Mass	150.22 g/mol	
Hydroxylamine HCl Molar Mass	69.49 g/mol	
Sodium Acetate Molar Mass	82.03 g/mol	
Product		
Carvoxime Molar Mass	165.23 g/mol	[3]
Reaction Conditions		
Solvent System	Ethanol/Water	Based on general oximation procedures.[1]
Temperature	Reflux	Based on general oximation procedures.[2]
Reaction Time	1-3 hours (monitor by TLC)	Estimated based on similar reactions.
Characterization Data		
¹ H NMR (CDCl ₃ , ppm)	See detailed characterization below	
¹³ C NMR (CDCl ₃ , ppm)	See detailed characterization below	[3]
FTIR (cm ⁻¹)	~3200-3400 (O-H), ~1645 (C=N), ~1600 (C=C)	Characteristic stretching frequencies for oximes.[4] The C=O stretch of carvone (~1675 cm ⁻¹) will be absent.[5]

Characterization of Carvoxime

- Appearance: Typically a crystalline solid.

- ^1H NMR: The proton NMR spectrum is expected to show signals for the vinyl, alkyl, and oxime protons. The exact chemical shifts may vary slightly depending on the solvent and instrument.
- ^{13}C NMR: The carbon NMR spectrum will show the disappearance of the ketone carbonyl carbon signal (around 200 ppm in carvone) and the appearance of a new signal for the oxime carbon (C=N) at a higher field.[3][6]
- FTIR: The infrared spectrum will be characterized by the appearance of a broad O-H stretching band for the oxime hydroxyl group and a C=N stretching vibration, with the concomitant disappearance of the C=O stretching band of the starting carvone.[4]

Mandatory Visualization



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